![molecular formula C13H16N2O6S B14802200 Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound with the molecular formula C13H16N2O6S. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with acetyl chloride to form 4-(acetylamino)benzenesulfonamide. This intermediate is then reacted with methyl 4-aminobutanoate under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Analyse Des Réactions Chimiques
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acetylamino or sulfonyl groups are replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .
Applications De Recherche Scientifique
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in its biological activity. These groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or activation of enzymatic pathways. The phenyl ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate can be compared with similar compounds such as:
Methyl 4-({4-[(acetylamino)phenyl]sulfonyl}amino)benzoate: This compound has a similar structure but with a benzoate group instead of a butanoate group. It exhibits different chemical properties and reactivity.
4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoic acid: This compound lacks the methyl ester group, resulting in different solubility and reactivity profiles.
The uniqueness of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H16N2O6S |
|---|---|
Poids moléculaire |
328.34 g/mol |
Nom IUPAC |
methyl 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O6S/c1-9(16)15-22(19,20)11-5-3-10(4-6-11)14-12(17)7-8-13(18)21-2/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,16) |
Clé InChI |
OKBFJQRHQVWHNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


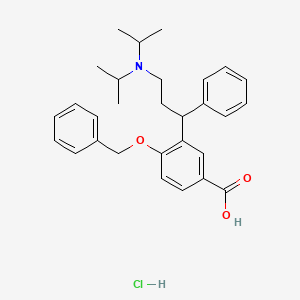
![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)
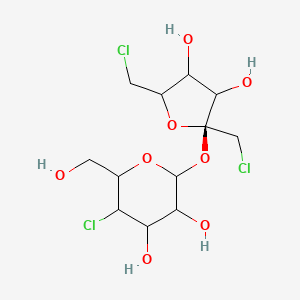
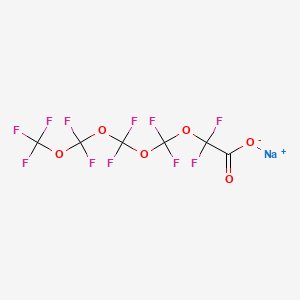
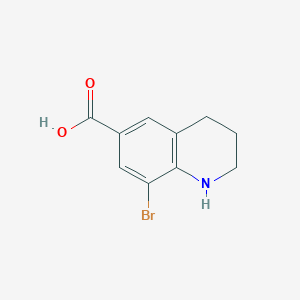
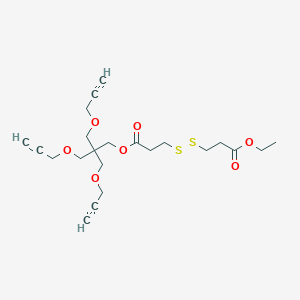
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)
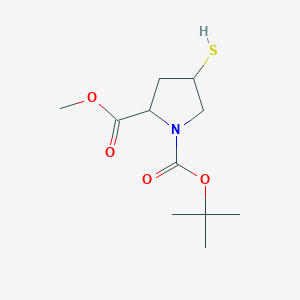
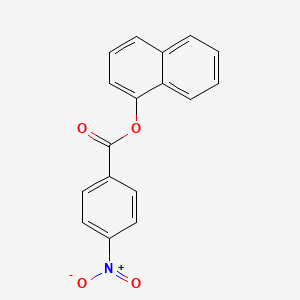

![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
